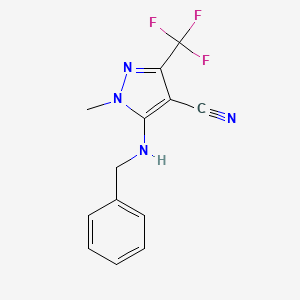

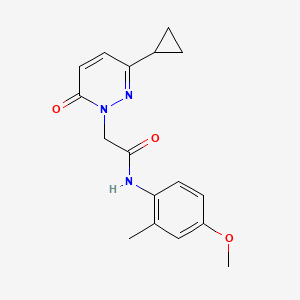

5-(benzylamino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure analysis of such a compound would typically involve spectroscopic techniques like FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide information about the bond lengths, bond angles, and the presence of functional groups in the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the reagents used. The trifluoromethyl group is known for its high electronegativity and can influence the reactivity of the compound . The pyrazole ring can undergo reactions like electrophilic substitution and nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of a trifluoromethyl group could increase the compound’s stability and lipophilicity . The pyrazole ring could contribute to the compound’s aromaticity and influence its chemical reactivity .科学的研究の応用

Potential CETP Inhibitors

Compounds similar to “5-(benzylamino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile” have been synthesized and evaluated for their potential as Cholesteryl Ester Transfer Protein (CETP) inhibitors . CETP is a protein that helps in the transport of cholesteryl ester and phospholipids from the atheroprotective HDL to the proatherogenic LDL and VLDL. Inhibition of CETP leads to elevation of HDL cholesterol and reduction of LDL cholesterol and triglycerides .

Antimicrobial Studies

Pyrazole derivatives, which include “5-(benzylamino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile”, have been synthesized and studied for their antimicrobial properties . These compounds have shown to be potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .

Drug Synthesis

The compound “5-(benzylamino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile” has been used in the synthesis of drugs . For instance, it has been used in the production of selinexor, a cancer drug .

Treatment of Hyperlipidemia

The inhibition of CETP by compounds similar to “5-(benzylamino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile” can lead to the treatment of hyperlipidemia and its comorbidities . Hyperlipidemia is a condition characterized by abnormally elevated levels of any or all lipids or lipoproteins in the blood .

Treatment of Drug-Resistant Bacterial Infections

Pyrazole derivatives, including “5-(benzylamino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile”, have shown potential in the treatment of drug-resistant bacterial infections . These compounds have been found to be bactericidal and potent against MRSA persisters .

Biofilm Eradication

Some compounds similar to “5-(benzylamino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile” have shown potential in eradicating biofilms . Biofilms are a collective of one or more types of microorganisms that can grow on many different surfaces .

Safety and Hazards

将来の方向性

The future directions in the research and development of this compound would depend on its applications. Trifluoromethyl-containing compounds are of significant interest in the pharmaceutical and agrochemical industries, and there is ongoing research into developing new synthetic methods and exploring new applications for these compounds .

特性

IUPAC Name |

5-(benzylamino)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N4/c1-20-12(18-8-9-5-3-2-4-6-9)10(7-17)11(19-20)13(14,15)16/h2-6,18H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEODIDEUTWVEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C#N)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2708986.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide](/img/structure/B2708990.png)

![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2708991.png)

![N-benzyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2708996.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2708997.png)

![4-[(1,1,1-Trifluoropropan-2-yl)oxy]thieno[2,3-d]pyrimidine](/img/structure/B2709003.png)

![4-(4-fluorobenzyl)-1-(4-hydroxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2709007.png)